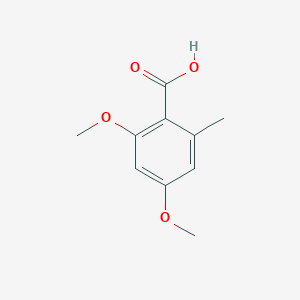

2,4-Dimethoxy-6-methylbenzoic acid

Description

Historical Context of Research on Benzoic Acid Derivatives

The study of benzoic acid and its derivatives has a rich history dating back to the 16th century. wikipedia.orgnewworldencyclopedia.org Early descriptions of the dry distillation of gum benzoin, the natural source of benzoic acid, were made by figures such as Nostradamus in 1556. wikipedia.orgredox.com However, it was in the 19th century that significant progress was made. In 1832, Justus von Liebig and Friedrich Wöhler determined the structure of benzoic acid and investigated its relationship with hippuric acid. newworldencyclopedia.org This foundational work paved the way for further exploration of benzoic acid's chemical family.

The first industrial synthesis of benzoic acid involved the reaction of benzotrichloride (B165768) with calcium hydroxide, but this method resulted in chlorinated derivatives. newworldencyclopedia.orgacs.org A major advancement came with the development of toluene (B28343) oxidation, a process that is still used today and is considered more environmentally friendly. newworldencyclopedia.org The discovery of the antifungal properties of benzoic acid in 1875 by Salkowski opened the door to its use as a preservative, a role it and its derivatives continue to play. wikipedia.orgnewworldencyclopedia.org Over the years, research has expanded to include a vast array of benzoic acid derivatives, with applications ranging from medicine to materials science. These derivatives are valued for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. ymerdigital.com

Significance of the Compound in Contemporary Chemical Sciences

2,4-Dimethoxy-6-methylbenzoic acid, a substituted benzoic acid derivative, holds significance in modern chemical research primarily as a building block in organic synthesis. Its specific arrangement of methoxy (B1213986) and methyl groups on the benzene (B151609) ring influences its reactivity and makes it a valuable precursor for creating more complex molecules.

Researchers utilize this compound in the synthesis of various target molecules, including some with potential biological activity. For instance, it has been explored in the synthesis of compounds that are investigated for their potential as anticancer agents. preprints.orgresearchgate.net The structural framework of this compound can be found in some natural products, and its synthesis is a key step in the total synthesis of these natural compounds.

The presence of the methoxy groups and the carboxylic acid function allows for a variety of chemical transformations, making it a versatile tool for chemists. The methyl group also provides a point of steric and electronic differentiation on the aromatic ring. The study of its crystal structure and intermolecular interactions, such as hydrogen bonding, provides insights into its solid-state behavior and can inform the design of new materials. researchgate.net

Scope and Research Objectives of the Outline

The primary objective of this article is to provide a focused and scientifically detailed overview of this compound. The scope is strictly limited to the chemical and physical properties, synthesis, and spectroscopic characterization of this specific compound.

This article will present detailed research findings, including tabulated data on the physical and spectroscopic properties of this compound. It will also touch upon the synthetic routes used to prepare this compound. The information is intended for a scientific audience interested in the specific details of this chemical entity.

Properties and Synthesis of this compound

Physical and Chemical Properties

This compound is a white crystalline solid. britannica.com Its chemical structure consists of a benzene ring substituted with a carboxylic acid group, two methoxy groups, and a methyl group.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol nih.gov |

| Appearance | White crystalline solid |

| IUPAC Name | This compound nih.gov |

| CAS Number | 3686-57-5 chemicalbook.com |

Synthesis

One reported laboratory synthesis of a derivative of this compound involves the reaction of 2-bromo-1,5-dimethoxy-3-methylbenzene with n-butyllithium, followed by treatment with isobutyl chloroformate to yield the isobutyl ester of the target acid. chemicalbook.com This highlights a common strategy in organic synthesis where a related derivative is prepared first, which can then be hydrolyzed to the desired carboxylic acid.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. For derivatives of this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed structural information.

For example, the ¹H NMR spectrum of a related compound, methyl 2,4-dimethoxy-6-methylbenzoate, shows distinct signals for the methyl and methoxy protons, as well as the aromatic protons. nih.gov The mass spectrum of this ester also shows a characteristic fragmentation pattern that can be used for its identification. nih.gov

Table 2: Spectroscopic Data for Methyl 2,4-dimethoxy-6-methylbenzoate (a derivative)

| Spectroscopic Technique | Key Observations |

|---|---|

| ¹H NMR (in DMSO-d₆) | Signals corresponding to methyl and methoxy groups, as well as aromatic protons are observed. orgsyn.org |

| ¹³C NMR (in DMSO-d₆) | Resonances for all carbon atoms in the molecule are present, including those of the carbonyl group, aromatic ring, and methyl/methoxy groups. orgsyn.org |

| Mass Spectrometry (GC-MS) | The mass spectrum shows a molecular ion peak and characteristic fragment ions. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6-4-7(13-2)5-8(14-3)9(6)10(11)12/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBJDEWCBGUODU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345818 | |

| Record name | 2,4-Dimethoxy-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3686-57-5 | |

| Record name | 2,4-Dimethoxy-6-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3686-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxy-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethoxy-6-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2,4 Dimethoxy 6 Methylbenzoic Acid and Its Analogs

Classical and Contemporary Synthetic Routes

The construction of the 2,4-dimethoxy-6-methylbenzoic acid scaffold can be achieved through several distinct pathways, primarily involving the formation of the carboxylic acid group from a suitable precursor or the elaboration of a simpler aromatic ring system.

Oxidation of 2,4-Dimethoxy-6-methylbenzaldehyde Precursors

A direct and common method for synthesizing this compound is the oxidation of its corresponding aldehyde, 2,4-dimethoxy-6-methylbenzaldehyde. This transformation is a staple in organic synthesis, and various reagents can be employed, from strong, classical oxidants to milder, more selective catalytic systems.

One classical approach involves the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an acidic medium. sphinxsai.comresearchgate.netmasterorganicchemistry.com Kinetic studies on the permanganate oxidation of the structurally similar 2,4-dimethoxybenzaldehyde (B23906) have shown that the reaction proceeds effectively to yield the corresponding carboxylic acid. sphinxsai.comresearchgate.net The reaction is typically first-order with respect to the oxidant, the aldehyde substrate, and the acid. sphinxsai.comresearchgate.net

A more contemporary and greener alternative involves the selenium-catalyzed oxidation using hydrogen peroxide (H₂O₂). This method is advantageous as it operates under mild conditions, uses a less hazardous oxidant, and can be performed in aqueous media, aligning with the principles of green chemistry.

Table 1: Comparison of Oxidation Methods for Benzaldehyde Precursors

| Precursor | Oxidizing Agent / Catalyst | Conditions | Product | Key Features |

| 2,4-Dimethoxybenzaldehyde | Potassium Permanganate (KMnO₄) / H₂SO₄ | Acidic, various temperatures | 2,4-Dimethoxybenzoic acid | Classical, strong oxidant |

| Benzaldehyde (model) | Diphenyl diselenide / H₂O₂ | Room temperature, aqueous | Benzoic acid | Green, catalytic, mild conditions |

Synthesis from Simpler Aromatic and Aliphatic Precursors

Building the target molecule from more fundamental precursors is a versatile strategy. A primary route begins with 2,4-dihydroxy-6-methylbenzoic acid (orsellinic acid), a naturally occurring phenolic compound. The synthesis is completed by the exhaustive methylation of the two hydroxyl groups using a methylating agent like dimethyl sulfate (B86663) to afford the final product, this compound. nih.gov

Another approach starts from toluene (B28343) or its derivatives. For instance, the side-chain chlorination of toluene can produce benzal chloride, which upon hydrolysis yields benzaldehyde. ncert.nic.in This aldehyde can then be further functionalized and oxidized. A more elaborate method involves the treatment of acyl chlorides with dialkylcadmium reagents, derived from Grignard reagents, to form ketones, which can be elaborated into the desired benzoic acid structure. ncert.nic.in

Table 2: Synthesis from Basic Precursors

| Starting Material | Key Transformation(s) | Reagents | Resulting Compound |

| 2,4-Dihydroxy-6-methylbenzoic acid | O-methylation | Dimethyl sulfate | This compound |

| Toluene | Side-chain chlorination, Hydrolysis, Oxidation | Cl₂, light; H₂O; Oxidant | Benzaldehyde, then Benzoic acid derivatives |

| Acyl chloride | Reaction with organocadmium | R₂Cd | Ketone intermediate |

Multi-step Total Synthesis Approaches Utilizing the Compound as an Intermediate

The structural motif of polysubstituted benzoic acids, such as this compound, serves as a valuable building block in the total synthesis of complex bioactive natural products. Although direct use of the title compound is specific, its close analogs are frequently employed. For example, 2,4-dimethoxy-3-methylbenzaldehyde (B1295677) has been utilized as a key starting reagent in the stereocontrolled total synthesis of (−)-kendomycin, a potent polyketide antibiotic. sigmaaldrich.com Similarly, this aldehyde class is instrumental in the total syntheses of marine alkaloids like renierol (B1680509) and its acetate (B1210297) and propionate (B1217596) derivatives. sigmaaldrich.com These syntheses highlight the importance of such substituted aromatic compounds as key fragments for constructing more intricate molecular architectures.

Synthesis of Chlorinated Analogs of this compound

The introduction of chlorine atoms onto the aromatic ring can significantly alter the electronic and biological properties of the molecule. Chlorinated analogs, such as 3-chloro-2,6-dimethoxybenzoic acid, are known compounds. chemicalbook.com The synthesis of such analogs can be achieved through direct chlorination of the benzoic acid or a suitable precursor, or by building the molecule from a chlorinated starting material.

Common chlorinating agents used for aromatic systems include phosphoryl chloride (POCl₃) and thionyl chloride (SOCl₂). google.com For example, in related syntheses, ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate is effectively chlorinated with phosphoryl chloride in toluene to produce the 4-chloro derivative. google.com Similar strategies can be applied to the dimethoxy benzoic acid framework, targeting the activated positions on the aromatic ring. Another route involves the chlorination of a precursor like p-toluic acid to synthesize p-chloromethylbenzoic acid. google.com

Table 3: Reagents for Synthesis of Chlorinated Analogs

| Reagent | Type of Reaction | Typical Substrate |

| Phosphoryl chloride (POCl₃) | Chlorination | Hydroxy-aromatics/heterocycles |

| Thionyl chloride (SOCl₂) | Chlorination | Hydroxy-aromatics/heterocycles |

| Sulfuryl chloride (SO₂Cl₂) | Electrophilic Chlorination | Activated aromatic rings |

Synthesis of Hydroxylated and Halo-Substituted Derivatives

The synthesis of hydroxylated derivatives often involves the selective demethylation of one or more methoxy (B1213986) groups. Alternatively, hydroxylation can be performed on the aromatic ring directly. A modern approach for the ortho-hydroxylation of benzoic acids uses a non-heme iron catalyst (Fe(II)(BPMEN)(CH₃CN)₂₂) with hydrogen peroxide under mild conditions. rsc.org This method provides a regioselective route to salicylic (B10762653) acid-type products. The synthesis of specific hydroxylated analogs, such as methyl 4-hydroxy-2,6-dimethoxybenzoate, has also been documented. chemicalbook.com

For other halo-substituted derivatives, direct halogenation is a common strategy. Bromination of related dimethoxybenzoic acids can be achieved using reagents like tetrabutylammonium (B224687) tribromide (Bu₄NBr₃).

Table 4: Synthesis of Hydroxylated and Halo-Substituted Derivatives

| Derivative Type | Synthetic Method | Reagents/Catalyst | Example Product/Analog |

| Hydroxylated | Catalytic ortho-hydroxylation | [Fe(II)(BPMEN)] catalyst, H₂O₂ | Salicylic acid derivatives rsc.org |

| Hydroxylated | Synthesis from precursor | (See Ref. chemicalbook.com) | Methyl 4-hydroxy-2,6-dimethoxybenzoate chemicalbook.com |

| Brominated | Electrophilic Bromination | Tetrabutylammonium tribromide | Bromo-dimethoxybenzoic acids |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound and its analogs aims to reduce environmental impact and improve safety and efficiency. These principles encourage the use of less hazardous chemicals, renewable feedstocks, and catalytic methods, while maximizing atom economy and minimizing waste.

Key areas for applying green chemistry include:

Waste Prevention: Choosing reactions with high yields and selectivity minimizes the formation of byproducts. For example, catalytic oxidations are often cleaner than stoichiometric ones.

Atom Economy: Synthetic routes should be designed to incorporate the maximum amount of starting materials into the final product.

Less Hazardous Chemical Syntheses: This involves replacing toxic reagents like dimethyl sulfate with greener alternatives such as dimethyl carbonate for methylation. Similarly, using H₂O₂ as an oxidant with a catalyst is preferable to heavy metal oxidants like CrO₃ or KMnO₄. nih.gov

Safer Solvents and Auxiliaries: Whenever possible, hazardous organic solvents should be replaced with safer alternatives like water or ethanol, or the reactions should be run under solvent-free conditions.

Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste and often enabling milder reaction conditions. The iron-catalyzed hydroxylation and selenium-catalyzed oxidation are prime examples. rsc.orgnih.gov

Table 5: Application of Green Chemistry Principles

| Green Principle | Traditional Method | Greener Alternative | Benefit |

| Less Hazardous Reagents | Oxidation with KMnO₄ or CrO₃ | Catalytic oxidation with H₂O₂ nih.gov | Avoids toxic heavy metals; water is the only byproduct. |

| Less Hazardous Reagents | Methylation with dimethyl sulfate | Methylation with dimethyl carbonate | Reduces toxicity and carcinogenicity risk. |

| Catalysis | Stoichiometric oxidation | Selenium-catalyzed or Iron-catalyzed oxidation rsc.orgnih.gov | Reduces waste, milder conditions, potential for catalyst recycling. |

| Safer Solvents | Reactions in chlorinated solvents | Reactions in water or ethanol; solvent-free conditions | Reduces environmental pollution and health hazards. |

Stereoselective and Regioselective Synthesis of Analogs

The creation of analogs of this compound with specific three-dimensional arrangements of atoms (stereoisomers) and defined positioning of functional groups on the aromatic ring (regioisomers) is a cornerstone of modern organic synthesis. Such precision is often crucial for the biological activity and properties of the target molecules. Methodologies to achieve this control can be broadly categorized into stereoselective and regioselective strategies.

Stereoselective synthesis of analogs often involves the introduction of new chiral centers. A powerful and widely used method to achieve this is through the use of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily attached to a prochiral substrate, directing a subsequent chemical transformation to occur with a high degree of stereoselectivity. wikipedia.orgnumberanalytics.comsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Chiral Auxiliary-Mediated Alkylation:

One of the most effective strategies for the asymmetric synthesis of α-substituted carboxylic acids, which are analogs of this compound where a substituent is introduced at the methyl group, is the diastereoselective alkylation of enolates derived from amides or esters bearing a chiral auxiliary. nih.govresearchgate.net

Oxazolidinone Auxiliaries: Evans' oxazolidinone auxiliaries are among the most successful and widely used for stereoselective alkylation reactions. researchgate.netresearchgate.net The process involves the acylation of the chiral oxazolidinone with a carboxylic acid derivative. Deprotonation of this N-acyl oxazolidinone with a suitable base generates a rigid chelated (Z)-enolate. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile (e.g., an alkyl halide) to the opposite face. This results in the formation of a new stereocenter with high diastereoselectivity. Subsequent hydrolysis or alcoholysis of the acylated auxiliary yields the desired chiral carboxylic acid and regenerates the auxiliary. researchgate.net

| Chiral Auxiliary | Electrophile (R-X) | Diastereomeric Excess (de) | Reference |

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl (B1604629) bromide | >98% | researchgate.net |

| (S)-4-benzyloxazolidin-2-one | Allyl iodide | >95% | researchgate.net |

| (S)-4-isopropyloxazolidin-2-one | Methyl iodide | >99% | researchgate.net |

Pseudoephedrine Auxiliaries: Pseudoephedrine is another effective chiral auxiliary for the asymmetric synthesis of α-branched chiral carboxylic acids. nih.gov In this method, pseudoephedrine is converted to the corresponding amide. Deprotonation of this amide with a strong base, such as lithium diisopropylamide (LDA), followed by alkylation, proceeds with high diastereoselectivity. The resulting diastereomeric amides can then be hydrolyzed under acidic or basic conditions to afford the enantiomerically enriched carboxylic acid. nih.gov This method has been shown to be particularly effective for the synthesis of quaternary carbon centers. nih.gov

| Substrate | Electrophile (R-X) | Diastereomeric Ratio (dr) | Reference |

| Pseudoephedrine propionamide | Benzyl bromide | 98:2 | nih.gov |

| Pseudoephedrine isobutyramide | Methyl iodide | >95:5 | nih.gov |

Regioselective synthesis aims to control the position of substitution on the aromatic ring of this compound analogs. The directing effects of the existing substituents (two methoxy groups and a methyl group) play a crucial role in determining the outcome of electrophilic aromatic substitution reactions. However, to achieve specific substitution patterns that may not be favored by the inherent directing effects, specific strategies are employed.

Directed Ortho-Metalation (DoM):

Directed ortho-metalation is a powerful technique for the regioselective functionalization of substituted aromatic compounds. This method relies on the ability of a directed metalation group (DMG) to direct a strong base to deprotonate the aromatic ring at the position ortho to the DMG. For analogs of this compound, the methoxy and carboxylic acid groups can act as DMGs.

Regioselective Bromination: The introduction of a bromine atom at a specific position on the aromatic ring can serve as a handle for further functionalization through cross-coupling reactions. The regioselectivity of bromination of dimethoxybenzene derivatives can be controlled by the choice of brominating agent and reaction conditions. For example, the bromination of 1,4-dimethoxy-2,3-dimethylbenzene (B1360320) with N-bromosuccinimide (NBS) can lead to different brominated products depending on the reaction conditions. researchgate.net

DFT Analysis of Regioselectivity:

Computational methods, such as Density Functional Theory (DFT), can be used to predict and understand the regioselectivity of reactions. For instance, a detailed DFT analysis of the dinitration of 1,2- and 1,4-dimethoxybenzene (B90301) has shown that the regioselectivity can be influenced by factors such as the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic compound and solvation effects. nih.gov Such theoretical insights can aid in the rational design of regioselective synthetic routes.

Chemical Reactivity and Derivatization of 2,4 Dimethoxy 6 Methylbenzoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a primary site for chemical modification, allowing for the formation of esters and acyl halides, which are important intermediates in organic synthesis.

The conversion of 2,4-dimethoxy-6-methylbenzoic acid to its corresponding esters is a fundamental transformation. Esterification can be achieved through various methods, most commonly by reaction with an alcohol in the presence of an acid catalyst. For instance, the reaction of this compound with methanol (B129727) or ethanol, typically under reflux with a catalytic amount of a strong acid like sulfuric acid, yields the respective methyl or ethyl ester. nih.govresearchgate.net The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol attacks the protonated carbonyl carbon of the carboxylic acid.

Another effective method for esterification involves the use of coupling agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM). nih.gov This reagent activates the carboxylic acid, facilitating its reaction with an alcohol under mild conditions. nih.gov For example, reacting this compound with an alcohol like methanol in the presence of DMTMM and a non-nucleophilic base such as N-methylmorpholine would afford methyl 2,4-dimethoxy-6-methylbenzoate. nih.govorganic-chemistry.orgwikipedia.org

The formation of esters can also be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with an alcohol. orgsyn.org Additionally, alkylating agents like dimethyl sulfate (B86663) can be used to convert the carboxylic acid to its methyl ester, often in the presence of a base. google.com

Table 1: Examples of Esterification of this compound

| Ester Product | Reactants | Reagents/Conditions |

| Methyl 2,4-dimethoxy-6-methylbenzoate | This compound, Methanol | H₂SO₄ (catalytic), Reflux |

| Ethyl 2,4-dimethoxy-6-methylbenzoate | This compound, Ethanol | H₂SO₄ (catalytic), Reflux |

| Methyl 2,4-dimethoxy-6-methylbenzoate | This compound, Methanol | DMTMM, N-methylmorpholine |

| Methyl 2,4-dimethoxy-6-methylbenzoate | This compound | Dimethyl sulfate, Base |

The synthesis of acyl chlorides from carboxylic acids is a crucial step for activating the carboxyl group towards nucleophilic attack. wikipedia.org this compound can be converted to 2,4-dimethoxy-6-methylbenzoyl chloride using several common halogenating agents.

Thionyl chloride (SOCl₂) is a widely used reagent for this transformation. The reaction involves the carboxylic acid attacking the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride gas, yielding the acyl chloride. The reaction is often performed in an inert solvent like dichloromethane (B109758) or benzene (B151609), and sometimes a catalytic amount of a base like pyridine (B92270) or dimethylformamide (DMF) is added to accelerate the reaction. wikipedia.org

Alternatively, oxalyl chloride ((COCl)₂) can be employed, often in the presence of a catalytic amount of DMF. wikipedia.org This method is generally milder and produces gaseous byproducts (CO, CO₂, and HCl), which simplifies purification. wikipedia.org Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also effective reagents for this conversion, yielding phosphorus oxychloride (POCl₃) and phosphorous acid (H₃PO₃) as byproducts, respectively. The resulting 2,4-dimethoxy-6-methylbenzoyl chloride is a reactive intermediate that can be used in a variety of subsequent reactions without isolation.

Table 2: Reagents for the Synthesis of 2,4-Dimethoxy-6-methylbenzoyl Chloride

| Reagent | Byproducts | Conditions |

| Thionyl chloride (SOCl₂) | SO₂, HCl | Inert solvent, optional catalytic base (e.g., pyridine) |

| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl | Inert solvent, catalytic DMF |

| Phosphorus pentachloride (PCl₅) | POCl₃, HCl | Typically neat or in an inert solvent |

| Phosphorus trichloride (PCl₃) | H₃PO₃ | Neat or in an inert solvent |

Aromatic Ring Functionalization and Substitution Reactions

The electron-donating methoxy (B1213986) groups on the aromatic ring of this compound activate it towards electrophilic substitution reactions. The positions of these substituents direct incoming electrophiles to specific locations on the ring.

The electron-rich nature of the benzene ring in this compound facilitates electrophilic halogenation, such as bromination. The two methoxy groups and the methyl group are ortho, para-directing. Given the substitution pattern, the most likely position for electrophilic attack is the C5 position, which is para to the C2-methoxy group and ortho to the C4-methoxy group and the C6-methyl group.

For example, the bromination of the related compound 2,6-dimethoxybenzoic acid with bromine can lead to the formation of 4-bromo-2,6-dimethoxybenzoic acid. By analogy, the bromination of this compound would be expected to yield 5-bromo-2,4-dimethoxy-6-methylbenzoic acid. The reaction would typically be carried out using bromine in a suitable solvent, potentially with a Lewis acid catalyst, although the high activation of the ring may render a catalyst unnecessary.

Homophthalic acids, which are 2-(carboxymethyl)benzoic acids, are valuable synthetic intermediates. The synthesis of a homophthalic acid derivative from this compound involves the introduction of a carboxymethyl group or a precursor to it onto the aromatic ring, ortho to the existing carboxylic acid. A plausible route involves the formylation of the aromatic ring followed by subsequent oxidation.

The Gattermann or Vilsmeier-Haack reaction could be used to introduce a formyl group at the C5 position. Subsequent oxidation of the aldehyde and the methyl group would be required. However, a more direct approach to a related homophthalic acid involves the side-chain bromination of the methyl group of a toluic acid derivative, followed by displacement with cyanide and subsequent hydrolysis of the resulting nitrile.

A relevant synthetic pathway described in the literature involves the conversion of 3,5-diloweralkoxy homophthalic acids into 2-formyl-4,6-diloweralkoxy benzoic acids, highlighting the synthetic relationship between these two classes of compounds. The synthesis of substituted homophthalic acids has also been achieved from indanone precursors. organic-chemistry.org

Condensation and Coupling Reactions

The presence of the carboxylic acid and the potential for introducing a halogen onto the aromatic ring open up possibilities for various condensation and coupling reactions.

The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers, aryl thioethers, and aryl amines from aryl halides. If this compound were first halogenated (for example, to 5-bromo-2,4-dimethoxy-6-methylbenzoic acid), the resulting aryl halide could undergo an Ullmann-type coupling reaction. For instance, reaction with an alcohol or phenol (B47542) in the presence of a copper catalyst would yield an ether. Similarly, coupling with an amine would produce an N-aryl product. These reactions often require high temperatures and polar aprotic solvents. Modern modifications of the Ullmann reaction may employ soluble copper catalysts with ligands, allowing for milder reaction conditions.

Another important coupling reaction is the Hurtley reaction, a type of C-C bond formation. While direct application to this compound is not commonly reported, derivatives could potentially participate in such transformations. The classic Ullmann reaction, the copper-catalyzed coupling of two aryl halide molecules to form a biaryl, could also be envisioned with a halogenated derivative of this compound.

Formation of Complex Esters with Biomolecules (e.g., Ribose Derivatives)

The esterification of this compound presents a notable chemical challenge primarily due to steric hindrance. The presence of three substituents on the benzene ring, particularly the methyl group and a methoxy group in the ortho positions relative to the carboxylic acid, significantly obstructs the approach of incoming nucleophiles, such as the hydroxyl groups of complex biomolecules like ribose. This spatial crowding around the reactive carboxyl group makes standard esterification methods, like the Fischer-Speier esterification, less effective. Such reactions often require harsh conditions (e.g., strong acid catalysts and high temperatures), which can be incompatible with the sensitive nature of many biomolecules. nih.govurl.edu

While the direct esterification of this compound with ribose derivatives is not extensively documented in the scientific literature, the challenges associated with sterically hindered benzoic acids have led to the development of alternative synthetic strategies. These methods often involve the activation of the carboxylic acid to a more reactive intermediate. For instance, the use of dehydrating condensation reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can facilitate ester formation under milder conditions. researchgate.net Another approach involves the conversion of the carboxylic acid to a more reactive acyl halide or anhydride, which can then react with the alcohol. Aromatic carboxylic anhydrides, for example, have been employed as versatile reagents for carbon-oxygen bond formation, enabling the synthesis of esters from acid-sensitive alcohols.

In the context of biomolecule derivatization, protecting groups would be essential to prevent unwanted side reactions on the multiple hydroxyl groups of a sugar like ribose. After the formation of the ester linkage, these protecting groups would be removed to yield the final product. Given the steric demands of this compound, the successful synthesis of its esters with complex molecules like ribose would likely require a carefully optimized, multi-step approach involving both activation of the acid and protection of the biomolecule.

Synthesis of Tridepsides and Related Lichen Metabolites

This compound is a key structural component and precursor in the synthesis of various lichen metabolites, most notably tridepsides. core.ac.uk Tridepsides are a class of polyketides composed of three hydroxylated and methylated benzoic acid units linked by two ester bonds. frontiersin.orgnih.gov The synthesis of these complex natural products often involves the stepwise condensation of suitably protected benzoic acid and depside units.

A prominent example of the utility of a derivative of this compound is in the total synthesis of 2''-O-methylgyrophoric acid, a naturally occurring tridepside. researchgate.net In this synthesis, a protected precursor, 2,4-dibenzyloxy-6-methylbenzoic acid, is condensed with a depside ester, benzyl (B1604629) 2'-O-methyllecanorate. The use of benzyl protecting groups on the hydroxyl functions of the benzoic acid is crucial to prevent self-condensation and to direct the esterification to the desired position.

The key esterification step is typically achieved using a dehydrating agent, such as trifluoroacetic anhydride, in an inert solvent like toluene (B28343) at room temperature. researchgate.net This reagent activates the carboxylic acid, allowing it to react with the phenolic hydroxyl group of the depside unit to form the second ester linkage characteristic of a tridepside. Following the successful condensation, the benzyl protecting groups are removed via catalytic hydrogenolysis to yield the final natural product. This synthetic strategy highlights the importance of ortho-substituted benzoic acids in building the complex architecture of lichen metabolites. researchgate.net

Table 1: Key Steps in the Synthesis of 2''-O-methylgyrophoric acid| Reactant 1 | Reactant 2 | Reagent | Product | Reaction Type |

|---|---|---|---|---|

| 2,4-Dibenzyloxy-6-methylbenzoic acid | Benzyl 2'-O-methyllecanorate | Trifluoroacetic anhydride | Benzyl 2,4-di-O-benzyl-2''-O-methylgyrophorate | Esterification (Depside formation) |

| Benzyl 2,4-di-O-benzyl-2''-O-methylgyrophorate | - | H₂/Pd-C | 2''-O-Methylgyrophoric acid | Hydrogenolysis (Deprotection) |

Advanced Spectroscopic and Structural Characterization of 2,4 Dimethoxy 6 Methylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2,4-Dimethoxy-6-methylbenzoic acid. Both ¹H and ¹³C NMR provide specific information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural confirmation. rsc.org

In the ¹H NMR spectrum of a related compound, 4-methylbenzoic acid, the protons of the methyl group typically appear as a singlet around 2.36 ppm. rsc.org The aromatic protons show signals in the range of 7.29 to 7.84 ppm, with their multiplicity depending on the substitution pattern. rsc.org For 3,4,5-trimethoxybenzoic acid, the methoxy (B1213986) protons appear as a singlet at 3.74 ppm (for the para-methoxy) and 3.84 ppm (for the two ortho-methoxy groups), while the aromatic protons are observed as a singlet at 7.25 ppm. rsc.org

The ¹³C NMR spectrum provides further confirmation of the carbon framework. For instance, in 4-methylbenzoic acid, the carboxylic acid carbon appears at approximately 167.80 ppm, while the methyl carbon is observed at 21.55 ppm. rsc.org The aromatic carbons resonate between 126.75 and 143.46 ppm. rsc.org In the case of 3,4,5-trimethoxybenzoic acid, the carboxylic carbon is at 167.40 ppm, the methoxy carbons are at 56.35 and 60.55 ppm, and the aromatic carbons appear at 106.98, 126.38, 141.81, and 153.11 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Benzoic Acid Derivatives

| Compound | ¹H NMR Signals (ppm) | ¹³C NMR Signals (ppm) |

|---|---|---|

| 4-Methylbenzoic acid | 2.36 (s, 3H, CH₃), 7.29 (d, 2H, Ar-H), 7.84 (d, 2H, Ar-H), 12.80 (s, 1H, COOH) rsc.orgchemicalbook.com | 21.55 (CH₃), 128.52, 129.55, 129.80, 143.46 (Ar-C), 167.80 (COOH) rsc.orgchemicalbook.com |

| 3,4,5-Trimethoxybenzoic acid | 3.74 (s, 3H, p-OCH₃), 3.84 (s, 6H, o-OCH₃), 7.25 (s, 2H, Ar-H), 12.95 (s, 1H, COOH) rsc.org | 56.35, 60.55 (OCH₃), 106.98, 126.38, 141.81, 153.11 (Ar-C), 167.40 (COOH) rsc.org |

| 2-Chlorobenzoic acid | 7.31-7.50 (m, 3H, Ar-H), 8.09 (d, 1H, Ar-H) rsc.org | 126.75, 128.46, 131.56, 132.54, 133.65, 134.83 (Ar-C), 171.09 (COOH) rsc.org |

Mass Spectrometry (MS) Techniques for Molecular Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis. youtube.com For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 196.20 g/mol . nih.gov

The fragmentation pattern in the mass spectrum provides valuable structural information. For benzoic acid derivatives, common fragmentation pathways include the loss of the carboxylic acid group (-COOH, 45 Da) or the hydroxyl group (-OH, 17 Da). libretexts.org For example, the mass spectrum of benzoic acid shows a characteristic peak at m/z 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺), and a peak at m/z 77 for the phenyl cation ([C₆H₅]⁺). docbrown.info

In the case of this compound, fragmentation would likely involve the loss of a methyl group (-CH₃, 15 Da) from the methoxy groups, or the loss of the entire methoxy group (-OCH₃, 31 Da). The fragmentation of its ester derivative, methyl 2,4-dimethoxy-6-methylbenzoate, shows prominent peaks at m/z 179 and 178, which could correspond to the loss of the methoxy group and subsequent rearrangement. nih.gov

Table 2: Key Mass Spectrometry Fragments for Benzoic Acid and Related Structures

| Compound/Fragment | m/z | Identity |

|---|---|---|

| Benzoic acid | 122 | [C₇H₆O₂]⁺ (Molecular Ion) docbrown.info |

| 105 | [C₇H₅O]⁺ (Loss of OH) docbrown.info | |

| 77 | [C₆H₅]⁺ (Loss of COOH) docbrown.info | |

| Methyl 2,4-dimethoxy-6-methylbenzoate | 210 | [C₁₁H₁₄O₄]⁺ (Molecular Ion) nih.gov |

| 179 | [C₁₀H₁₁O₃]⁺ (Loss of OCH₃) nih.gov | |

| 178 | [C₁₀H₁₀O₃]⁺ (Further fragmentation) nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. In this compound, the characteristic absorption bands would confirm the presence of the carboxylic acid and methoxy groups. The O-H stretch of the carboxylic acid typically appears as a broad band in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid is a strong, sharp peak usually found around 1700-1725 cm⁻¹. The C-O stretches of the methoxy groups and the carboxylic acid would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are generally seen just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for conjugated systems like the aromatic ring in this compound. The presence of the benzene (B151609) ring and its substituents gives rise to characteristic absorption bands in the UV region. The exact position and intensity of these bands are influenced by the nature and position of the substituents on the aromatic ring.

Table 3: Typical Infrared Absorption Frequencies for Functional Groups in this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| Carboxylic Acid O-H | 2500-3300 | Broad stretch |

| Aromatic C-H | 3000-3100 | Stretch |

| Aliphatic C-H | 2850-2960 | Stretch |

| Carboxylic Acid C=O | 1700-1725 | Strong, sharp stretch |

| Aromatic C=C | 1450-1600 | Stretch |

| C-O (Ether and Acid) | 1000-1300 | Stretch |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For this compound, a crystal structure analysis would reveal the planarity of the benzene ring and the orientation of the carboxylic acid and methoxy groups relative to the ring. nih.govresearchgate.net

In the solid state, benzoic acid and its derivatives often form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules are linked together. nih.gov A study of anisic acid (p-methoxybenzoic acid) showed that the molecules form such dimers with an O-H···O distance of 2.643 Å. rsc.org The crystal structure of this compound has been determined and is available in the Cambridge Structural Database with the CCDC number 627802. nih.gov Analysis of this structure would provide exact bond lengths and angles, as well as details of the crystal packing and intermolecular forces.

Table 4: Representative Crystallographic Data for Benzoic Acid Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interaction |

|---|---|---|---|

| Anisic Acid | Monoclinic | P2₁/a rsc.org | Hydrogen-bonded dimers (O-H···O) rsc.org |

| 3-Methyl-2-(4-methylphenoxy)benzoic acid | Not specified | Not specified | Carboxylic acid inversion dimers (O-H···O) nih.gov |

| 4,6-Dimethoxy-2-hydroxy-3-methylbenzoic acid | Monoclinic | P2₁/m researchgate.net | Not specified |

| 2,4-Dimethoxy-6-hydroxy-3-methylbenzoic acid | Monoclinic | P2₁/c researchgate.net | Not specified |

Chiroptical Spectroscopy for Chiral Derivatives

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are employed to study chiral molecules. While this compound itself is not chiral, derivatives of this compound could be synthesized to contain stereocenters. In such cases, chiroptical spectroscopy would be invaluable for determining the absolute configuration and studying the stereochemical properties of these derivatives. The Cotton effect observed in CD and ORD spectra is directly related to the three-dimensional arrangement of chromophores around a chiral center, providing unique information that is not accessible through other spectroscopic methods. The synthesis of chiral derivatives of this compound would open up avenues for investigating their interactions with biological systems and for potential applications in asymmetric synthesis.

Computational Chemistry and Theoretical Studies of 2,4 Dimethoxy 6 Methylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, governed by its electronic structure. For 2,4-Dimethoxy-6-methylbenzoic acid, these calculations provide a detailed picture of its geometry, orbital energies, and reactivity.

Density Functional Theory (DFT) Studies

While specific Density Functional Theory (DFT) studies exclusively focused on this compound are not extensively reported in the public domain, the principles of DFT are widely applied to similar benzoic acid derivatives. mdpi.com These studies typically involve geometry optimization to find the most stable conformation of the molecule and calculation of electronic properties. For instance, DFT calculations on substituted benzoic acids are used to analyze the effects of different functional groups on the aromatic ring and the carboxylic acid moiety. mdpi.com Such analyses for this compound would elucidate the influence of the two methoxy (B1213986) groups and the methyl group on its electronic structure and reactivity.

In a broader context, DFT studies on related compounds, such as other dimethoxybenzoic acid isomers, have been performed to understand their conformational preferences and the stability of various isomers. bohrium.com These studies often employ hybrid functionals like B3LYP with various basis sets to achieve a balance between computational cost and accuracy.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding the electronic characteristics of a molecule, including its reactivity, through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. nih.govcam.ac.uk

For this compound, MD simulations could be employed to explore its conformational landscape, particularly the rotational freedom of the carboxylic acid and methoxy groups. Such simulations, often performed in a solvent to mimic experimental conditions, can reveal the most populated conformations and the energy barriers between them. A study on the speciation of substituted benzoic acids in solution utilized MD simulations to investigate their behavior, highlighting the importance of such methods in understanding their solution-phase dynamics. ucl.ac.uk

Conformational analysis of related molecules, like 2,6-dimethoxybenzoic acid, has been studied using MD simulations to understand the influence of additives on crystal morphology. bohrium.com These studies demonstrate the utility of MD in predicting how intermolecular and solvent interactions govern the conformational preferences of the molecule.

Prediction of Thermochemical Parameters

Thermochemical parameters, such as enthalpies of formation and solvation energies, are critical for understanding the stability and reactivity of a compound. These parameters can be predicted using computational methods.

While specific computationally derived thermochemical data for this compound is scarce, studies on other benzoic acid derivatives provide a framework for such predictions. researchgate.netchemeo.com For instance, the gas-phase enthalpies of formation for various methyl- and methoxybenzoic acids have been calculated using high-level quantum-chemical methods like G4 theory. researchgate.net These methods could be applied to this compound to estimate its thermochemical properties. The NIST WebBook provides extensive thermochemical data for benzoic acid, which serves as a benchmark for computational studies on its derivatives. nist.govnist.gov

Intermolecular Interaction Analysis

The way molecules interact with each other in the solid state determines their crystal packing and physical properties. Techniques like Hirshfeld surface analysis and the study of hydrogen bonding patterns are instrumental in understanding these interactions.

The crystal structure of this compound is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 627802. Current time information in IN.nih.gov This structural information is the foundation for detailed intermolecular interaction analysis.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal. nih.gov By mapping properties like d_norm (a normalized contact distance) onto the surface, one can identify regions of close contact between molecules, which correspond to significant intermolecular interactions.

Hydrogen Bonding

The crystal structure of this compound reveals the presence of hydrogen bonding. nih.gov In many benzoic acid derivatives, the carboxylic acid groups form centrosymmetric dimers through strong O-H···O hydrogen bonds. researchgate.net Analysis of the crystal structure of this compound would confirm the specific hydrogen bonding motifs present. The CCDC provides tools to analyze and predict hydrogen bonding patterns in crystal structures, which can be applied to the known structure of this compound. cam.ac.ukpsu.eduyoutube.comcam.ac.uk

Molecular Modeling and Electronic Structure Investigations

Molecular modeling encompasses a broad range of computational techniques to investigate the structure and properties of molecules. For this compound, these investigations provide a deeper understanding of its electronic characteristics.

Computed properties from databases like PubChem provide a preliminary look at its molecular characteristics. Current time information in IN. These often include calculated values for properties such as molecular weight, XLogP3 (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O₄ | PubChem Current time information in IN. |

| Molecular Weight | 196.20 g/mol | PubChem Current time information in IN. |

| XLogP3 | 1.8 | PubChem Current time information in IN. |

| Hydrogen Bond Donor Count | 1 | PubChem Current time information in IN. |

| Hydrogen Bond Acceptor Count | 4 | PubChem Current time information in IN. |

Further electronic structure investigations, likely employing DFT, would reveal details about the charge distribution within the molecule. The electron-donating methoxy and methyl groups are expected to increase the electron density on the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Molecules

As a versatile organic molecule, 2,4-Dimethoxy-6-methylbenzoic acid is instrumental in constructing larger, more complex chemical architectures, particularly in the realm of natural products and bioactive compounds.

A notable application of this compound is its use as a key building block in the total synthesis of the marine nucleoside, Kipukasin A. In a practical synthetic route, the process begins with the Vilsmeier formylation of 1,3-dihydroxy-5-methylbenzene to yield 2,4-dihydroxy-6-methylbenzaldehyde. This intermediate is then methylated to produce 2,4-dimethoxy-6-methylbenzaldehyde, which is subsequently oxidized to form this compound in high yield.

The structural framework of this compound makes it a suitable precursor for the synthesis of isocoumarins, a class of compounds found in various natural products and known for their diverse biological activities. researchgate.net Research has identified this compound as a particularly useful intermediate for producing chlorinated isocoumarin (B1212949) derivatives. mdpi.com Isocoumarins and their derivatives are of significant interest in medicinal chemistry due to their potential as anti-cancer, anti-inflammatory, and anti-microbial agents. researchgate.net The synthesis often involves the cyclization of benzoic acid derivatives with other molecules to form the characteristic lactone ring of the isocoumarin core.

Beyond specific natural products, this compound and its related methoxycarboxylates are valued as intermediates in the broader pharmaceutical and agrochemical industries. mdpi.comnsf.gov Its derivatives are being investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties, which are foundational for drug development. mdpi.com

In the agrochemical sector, derivatives of this benzoic acid are explored for their potential use as pesticides and herbicides. mdpi.com For instance, research into herbicidally active pyrimidinyloxy benzoic acids has utilized similar dihydroxy benzoic acid precursors, which are structurally related to this compound, to create compounds with potent bioactivity. This highlights the role of the core benzoic acid structure in developing new active ingredients for crop protection.

Integration in Organic Electronics and Materials Development

The applications of this compound extend into the field of materials science, where its structural motifs are being explored for the development of advanced functional materials.

While direct and widespread application of this compound as a named component in commercial OLEDs is not extensively documented, the broader class of benzoic acid derivatives is significant in this field. For example, benzoic acid itself has been used as a treatment for conducting polymers like PEDOT:PSS, enhancing their conductivity for use as electrodes in flexible OLEDs. nih.govhanyang.ac.krresearchgate.net This treatment can lead to devices with lower operating voltages and higher luminance. nih.govhanyang.ac.kr

Furthermore, more complex molecules incorporating benzoic acid-like structures, such as benzophenone (B1666685) derivatives, are synthesized and used as host or emitter materials in the emissive layers of OLEDs. These materials are crucial for achieving efficient and stable light emission, including in the challenging blue spectrum. The potential for this compound to be used as a precursor for such larger, functional molecules in organic electronics remains an area of interest.

In the realm of polymer chemistry, aromatic carboxylic acids like this compound are fundamental building blocks. Aromatic methoxycarboxylates can be used as components for creating polyesters. nsf.gov The specific substitutions on the benzene (B151609) ring can influence the properties of the resulting polymer, such as thermal stability, solubility, and electronic characteristics. Although specific polymers derived directly from this compound are not prominently featured in the reviewed literature, its potential as a monomer for synthesizing new polymers with tailored functionalities is recognized within the principles of polymer science.

Catalyst and Ligand Design in Organic Synthesis

The utility of a molecule in catalyst and ligand design is fundamentally tied to its structural and electronic properties. The arrangement of functional groups in this compound—a carboxylic acid, two methoxy (B1213986) groups, and a methyl group on a benzene ring—provides a unique combination of steric and electronic features that can be harnessed to influence the outcome of catalytic transformations.

A primary area where the structural motifs of this compound and related structures are relevant is in the field of directed C-H functionalization. In these reactions, a directing group on a substrate coordinates to a metal catalyst, typically a transition metal like palladium or rhodium, and positions the catalyst to activate a specific C-H bond, often in the ortho-position. researchgate.netnih.gov The carboxylic acid and methoxy groups of this compound are both capable of acting as directing groups.

The steric and electronic effects of substituents on a ligand or substrate can profoundly impact the stability and reactivity of the catalyst. nih.govmdpi.com The methyl and methoxy groups on the this compound framework contribute to the steric environment around the coordinating atom. This steric bulk can influence the approach of reactants to the metal center, thereby affecting the selectivity of the reaction. For instance, in olefin metathesis, the steric hindrance of the ligands around the ruthenium catalyst is a key factor in determining Z-selectivity. mdpi.com

While direct incorporation of the entire this compound molecule as a ligand in a catalytic system is not extensively documented in dedicated studies, its functional group arrangement serves as a valuable model for understanding the principles of ligand and directing group design. The interplay between the coordinating carboxylic acid and the electronically influential methoxy groups provides a basis for the rational design of more complex ligands that can achieve high levels of control in catalysis.

Table 1: Functional Groups of this compound and Their Potential Roles in Catalysis

| Functional Group | Potential Role in Catalysis | Relevant Concepts |

| Carboxylic Acid | Directing group for C-H activation; Anionic ligand to stabilize metal centers. | Directed Metalation, Chelation |

| Methoxy Groups | Modulate electronic properties of the aromatic ring; Potential secondary coordinating sites. | Electronic Effects, Hemilability |

| Methyl Group | Provides steric bulk to influence selectivity. | Steric Hindrance, Asymmetric Catalysis |

The principles gleaned from the study of directing groups and substituent effects in catalysis are broadly applicable. For example, in the development of catalysts for peptide modifications, bidentate directing groups are employed to achieve selective C-H functionalization at specific positions of amino acids. rsc.org The fundamental understanding of how functional groups like those in this compound interact with metal centers is crucial for designing such sophisticated catalytic systems.

Biological Activity and Mechanistic Investigations of 2,4 Dimethoxy 6 Methylbenzoic Acid and Analogs

In Vitro Biological Activities and Cellular Mechanisms

The therapeutic potential of 2,4-dimethoxy-6-methylbenzoic acid and its analogs is rooted in their diverse interactions with cellular and molecular pathways. Laboratory studies have revealed a spectrum of biological effects, from scavenging free radicals to modulating key signaling cascades involved in inflammation and cell survival.

Antioxidant Properties and Mechanistic Pathways

Phenolic compounds, including the structural class to which this compound belongs, are recognized for their antioxidant capabilities. These compounds can neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, a key factor in numerous diseases. nih.gov The antioxidant activity of these molecules is often attributed to their ability to donate a hydrogen atom or a single electron to neutralize free radicals. nih.gov

Lichen metabolites, which include complex structures containing the this compound moiety, have demonstrated significant antioxidant potential. For instance, depsides and depsidones are known to be effective scavengers of hydroxyl and superoxide (B77818) radicals. nih.gov The antioxidant efficacy is influenced by the chemical structure, including the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring. nih.gov Studies on related phenolic acids have shown that methylation of hydroxyl groups can impact antioxidant activity, suggesting a nuanced role for the methoxy groups in this compound. nih.gov While many lichen-derived compounds show antioxidant properties, some, like evernic acid, have been described as having weak antioxidant activity in certain assays. mdpi.comnih.gov

The mechanisms underlying these antioxidant effects can involve the upregulation of endogenous antioxidant enzymes. For example, certain lichen metabolites have been shown to enhance the expression of phase-II antioxidant enzymes, potentially through the activation of the Nrf2 cytoprotective pathway. nih.gov

Anti-inflammatory Properties and Signaling Cascade Modulation (e.g., FAK and ERK pathways)

Chronic inflammation is a hallmark of many pathological conditions. Compounds derived from lichens have been shown to possess anti-inflammatory properties by inhibiting key enzymes and signaling pathways involved in the inflammatory process. publisherspanel.comresearchgate.net For instance, atranorin (B1665829), a well-studied lichen depside, has demonstrated anti-inflammatory effects by inhibiting cyclooxygenase-1 (COX-1) in a dose-dependent manner. publisherspanel.com Some lichen compounds and extracts have also been shown to inhibit COX-2. mdpi.com

A compound structurally related to this compound, 2,4-Dimethoxy-6-methylbenzene-1,3-diol, derived from Antrodia cinnamomea, has been found to mitigate psoriasiform inflammation. Its mechanism of action involves the suppression of the MAPK/NF-κB signaling pathways. frontiersin.org This suggests that the core benzenoid structure plays a crucial role in modulating inflammatory responses. The MAPK/ERK pathway is a critical signaling cascade that regulates a variety of cellular processes, including inflammation. The ability of related compounds to inhibit this pathway points to a potential mechanism for the anti-inflammatory effects of this compound analogs.

Enzyme Inhibition Studies (e.g., Diacylglycerol Acyltransferase (DGAT) inhibition by Amidepsine A)

This compound is a key structural component of Amidepsine A, a known inhibitor of diacylglycerol acyltransferase (DGAT). nih.gov DGAT is a crucial enzyme in the synthesis of triglycerides, and its inhibition is a therapeutic target for conditions like obesity and fatty liver disease. hellobio.comnih.gov Amidepsine A is a complex molecule where this compound is linked to other moieties, and it is the entire structure that confers the specific inhibitory activity. nih.gov The inhibition of DGAT1, in particular, has been shown to affect postprandial lipid profiles and incretin (B1656795) levels. nih.gov The combined inhibition of DGAT1 and DGAT2 can lead to an increase in fatty acid oxidation, mediated in part by the activation of AMPK. embopress.org

The structures of Amidepsines A, B, and C have been elucidated, revealing that they are derivatives of 2-hydroxy-4-[[2-hydroxy-4-[(2,4-dimethoxy-6-methylbenzoyl) oxy]6-methylbenzoyl]-oxy]-6-methylbenzoic acid, with different amino acid amides. nih.gov Amidepsine D was identified as 2,4-di-O-methylgryphoric acid. nih.gov

Cell Line Studies and Cellular Responses (e.g., Raji cells, PC12 cells, mesenchymal stem cells)

The biological effects of this compound analogs have been investigated in various cell lines, providing insights into their cellular responses. For instance, lichen-derived compounds have been evaluated for their cytotoxicity against cancer cell lines. nih.gov Some lichen metabolites have shown the ability to induce apoptosis in prostate cancer cells in a concentration-dependent manner. medwinpublishers.com

In the context of neuroprotection, studies have utilized neuronal-like cell lines such as PC12 and SH-SY5Y. nih.govnih.gov For example, the conditioned medium from mesenchymal stem cells (MSCs) has been shown to protect PC12 cells from apoptosis induced by neurotoxins. nih.gov This protective effect is mediated by the inhibition of the mitochondria-dependent caspase 3 pathway and may involve growth factors like NGF present in the MSC-conditioned medium. nih.gov While not directly testing this compound, these studies on PC12 cells and MSCs highlight potential therapeutic strategies and cellular pathways that could be modulated by neuroprotective compounds. nih.gov

The table below summarizes some of the cell lines used in the study of related lichen compounds and their observed cellular responses.

| Cell Line | Compound/Extract Investigated | Observed Cellular Response |

| A-172, T98G (Glioblastoma) | Extracts of Parmelia sulcata, Evernia prunastri, Cladonia uncialis and major metabolites | Cytotoxicity, inhibition of kynurenine (B1673888) pathway enzymes. mdpi.comnih.gov |

| U373-MG, SH-SY5Y (CNS-like cells) | Evernic acid, Usnic acid | Protection against H₂O₂-induced cytotoxicity, reversal of oxidative stress markers, enhancement of intracellular antioxidant enzymes. nih.gov |

| SH-SY5Y, U373-MG (Neuron and astrocyte models) | Fumarprotocetraric acid | Enhanced cell viability against H₂O₂-induced stress, attenuation of intracellular ROS and lipid peroxidation, prevention of mitochondrial membrane potential dissipation. researchgate.net |

| PC12 cells | Mesenchymal stem cell-conditioned medium | Protection against 2,5-hexanedione-induced apoptosis via inhibition of mitochondria-dependent caspase 3 pathway. nih.gov |

Investigations into Neuroprotective Mechanisms

The potential for compounds to protect neurons from damage is a significant area of research, particularly for neurodegenerative diseases. nih.gov The neuroprotective effects of lichen metabolites are often linked to their antioxidant and anti-inflammatory properties. nih.gov

Mechanisms of neuroprotection can include reducing oxidative stress, modulating protein aggregation, and preventing apoptosis. nih.gov For example, the lichen metabolite evernic acid has demonstrated significant protection against hydrogen peroxide-induced cytotoxic damage in neuronal cell models. nih.gov It achieves this by reversing alterations in oxidative stress markers, including ROS generation and lipid peroxidation, and by reducing cellular apoptosis. nih.gov Furthermore, it enhances the expression of intracellular phase-II antioxidant enzymes, suggesting an activation of the Nrf2 cytoprotective pathway. nih.gov

Another lichen metabolite, fumarprotocetraric acid, has shown neuroprotective potential by alleviating oxidative stress-induced cytotoxicity in neuron and astrocyte cell models. researchgate.net Its mechanisms include reducing intracellular ROS formation, lipid peroxidation, and preventing mitochondrial dysfunction. researchgate.net These findings suggest that the structural motifs found in lichen metabolites, which can include the this compound scaffold, contribute to these neuroprotective activities.

Structure-Activity Relationship (SAR) Studies for Biological Functionality

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for the development of more potent and selective therapeutic agents. For the class of compounds related to this compound, SAR studies have provided valuable insights.

The antioxidant activity of phenolic compounds is highly dependent on their structure. For instance, the position of hydroxyl groups on the aromatic ring is a key determinant of antioxidant efficacy. nih.gov Methylation of these hydroxyl groups, as seen in this compound, can modulate this activity. nih.gov

In the context of anti-inflammatory action, depsides like atranorin have been studied, and their ability to inhibit enzymes such as cyclooxygenases is a key aspect of their activity. publisherspanel.com The specific arrangement of the aromatic rings and the ester linkage in depsides are important for their biological function.

SAR studies on acetylcholinesterase inhibitors have also revealed the importance of specific structural features. For example, in a series of indanone derivatives, the presence and position of dimethoxy groups on the indanone ring were found to be critical for potent inhibitory activity. nih.gov While not directly involving this compound, these studies highlight the significance of methoxy substitutions on aromatic rings for modulating biological activity.

The table below provides a summary of key structural features and their influence on biological activity based on studies of related compounds.

| Compound Class/Analog | Key Structural Feature | Influence on Biological Activity |

| Phenolic Acids | Position of hydroxyl groups | Crucial for antioxidant activity; ortho and para positions often enhance activity. nih.gov |

| Phenolic Acids | Methylation of hydroxyl groups | Can decrease antioxidant activity by reducing the number of hydrogen-donating groups. nih.gov |

| Depsides (e.g., Atranorin) | Depside structure (ester linkage between two aromatic rings) | Important for anti-inflammatory (e.g., COX inhibition) and other biological activities. publisherspanel.comnih.gov |

| Amidepsines | 2,4-dimethoxy-6-methylbenzoyl moiety within a larger structure | Essential component for the inhibition of Diacylglycerol Acyltransferase (DGAT). nih.gov |

| Indanone Derivatives | Dimethoxy substitution on the indanone ring | Critical for potent acetylcholinesterase inhibition. nih.gov |

Role in Biosynthesis and Metabolism within Biological Systems

The compound this compound, also known as O,O-Dimethylorsellinic acid, is a key intermediate in the biosynthesis of certain secondary metabolites, particularly in lichens. nih.gov Its formation and subsequent metabolic fate are intrinsically linked to the polyketide pathway, a major route for the synthesis of a diverse array of natural products in fungi.

The biosynthesis of this compound is closely associated with the production of depsides, a class of polyphenolic compounds common in lichens. mdpi.com One of the most studied depsides is atranorin, for which this compound serves as a structural component. nih.govnih.govasm.org The fundamental building block for this acid is derived from the acetate-polymalonate pathway, a process initiated by the carboxylation of acetyl-CoA to form malonyl-CoA. researchgate.net

The core of the biosynthetic process is governed by a type of enzyme known as polyketide synthase (PKS). nih.govumanitoba.ca In lichen-forming fungi, non-reducing polyketide synthases (NR-PKSs) are primarily responsible for the synthesis of the phenolic precursors of depsides. mdpi.comnih.gov These large, multi-domain enzymes catalyze the sequential condensation of acetyl-CoA and malonyl-CoA units to assemble a polyketide chain, which then undergoes cyclization to form a phenolic ring, such as orsellinic acid. researchgate.net

Subsequent enzymatic modifications, including O-methylation, are crucial for the formation of this compound from its orsellinic acid precursor. The hydroxyl groups on the aromatic ring are methylated, a common tailoring step in the biosynthesis of lichen secondary metabolites. thieme-connect.com

Recent genomic and heterologous expression studies have begun to elucidate the specific genetic basis for these pathways. For instance, the gene cluster responsible for atranorin biosynthesis has been identified, and a key PKS gene, designated atr1, has been shown to produce a precursor compound, 4-O-demethylbarbatic acid. nih.govnih.gov This highlights the modular nature of depside biosynthesis, where individual phenolic acid units are synthesized and then combined.

The metabolic fate of this compound is primarily as a precursor in the formation of more complex molecules like depsides. Depsides themselves are believed to be formed through the esterification of two or more phenolic acid units. mdpi.com While specific catabolic pathways for this compound are not extensively detailed in the literature, the breakdown of depsides in lichens can occur, potentially releasing their constituent phenolic acids. These secondary metabolites are deposited on the outer surface of the fungal hyphae within the lichen thallus. thieme-connect.com Their production can be influenced by environmental factors, suggesting a dynamic role in the organism's interaction with its surroundings. cdnsciencepub.comcdnsciencepub.com

Table 1: Key Components in the Biosynthesis of this compound Precursors

| Component | Class/Type | Role in Biosynthesis |

| Acetyl-CoA | Precursor Molecule | Initial building block for the polyketide chain. researchgate.net |

| Malonyl-CoA | Precursor Molecule | Chain-extending unit in polyketide synthesis. researchgate.net |

| Polyketide Synthase (PKS) | Enzyme | Catalyzes the assembly of the polyketide backbone. nih.govumanitoba.ca |

| Non-reducing PKS (NR-PKS) | Enzyme Sub-type | Specifically involved in synthesizing aromatic polyketides like orsellinic acid. mdpi.comnih.gov |

| O-Methyltransferase | Enzyme | Catalyzes the addition of methyl groups to the hydroxyls of the phenolic ring. thieme-connect.com |

Table 2: Associated Compounds in the Biosynthesis and Metabolism

| Compound Name | Role/Relationship |

| Orsellinic acid | Precursor to this compound. |

| Atranorin | A depside containing a this compound moiety. nih.govnih.govasm.org |

| 4-O-Demethylbarbatic acid | A precursor compound in the atranorin biosynthetic pathway. nih.govnih.gov |

Analytical Methodologies for Detection, Separation, and Quantification of 2,4 Dimethoxy 6 Methylbenzoic Acid

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating and analyzing complex mixtures. For 2,4-Dimethoxy-6-methylbenzoic acid, several chromatographic methods are applicable, each offering distinct advantages in terms of efficiency, selectivity, and compatibility with different sample types.

Liquid Chromatography (LC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile or thermally sensitive organic compounds like this compound. Reverse-phase (RP) HPLC is the most common modality employed for benzoic acid derivatives. cdnsciencepub.comhitachi-hightech.com In this setup, a non-polar stationary phase, typically a C18-bonded silica (B1680970) column, is used with a polar mobile phase.

The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid, such as phosphoric acid or formic acid, added to suppress the ionization of the carboxylic acid group. cdnsciencepub.comhitachi-hightech.com This ensures good peak shape and retention. Detection is commonly achieved using a UV detector, as the aromatic ring in the compound absorbs ultraviolet light. A robust HPLC method can precisely quantify a wide range of aromatic metabolites. nih.gov Ultra-High-Performance Liquid Chromatography (UPLC), which uses smaller particle-sized columns, can be employed for faster analysis times. cdnsciencepub.comhitachi-hightech.com

Table 1: Typical HPLC Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., Zorbax SB-Aq, Newcrom R1) | cdnsciencepub.comresearchgate.net |

| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., 0.1% Phosphoric Acid or Formic Acid) | cdnsciencepub.comhitachi-hightech.com |

| Detection | UV Spectrophotometry (e.g., at 205 nm or 230 nm) | researchgate.netscience-softcon.de |

| Flow Rate | Typically 1.0 mL/min | researchgate.net |

| Mode | Isocratic or Gradient | researchgate.net |

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. repligen.com Benzoic acids, including this compound, are generally not volatile enough for direct GC analysis due to their polar carboxylic acid group. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. acs.orgresearchgate.net

A common derivatization technique is silylation, which involves reacting the carboxylic acid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst. acs.orgresearchgate.net This process replaces the acidic proton with a non-polar trimethylsilyl (B98337) (TMS) group. The resulting TMS ester is sufficiently volatile for GC analysis. The separation is then carried out on a capillary column, often coupled with a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS) for definitive identification. science-softcon.derepligen.com

Table 2: General GC-MS Parameters for Analysis of Derivatized Benzoic Acids

| Parameter | Condition | Reference |

|---|---|---|